6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid
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Overview
Description
6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid typically involves the annulation of a 1,2,3-triazole ring to a pyridine ring. This can be achieved through various synthetic routes, including metal-catalyzed reactions and non-catalytic transformations . Industrial production methods often involve bulk manufacturing and sourcing of the compound, ensuring high purity and consistency .
Chemical Reactions Analysis
6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor to diazo compounds, which are valuable intermediates in organic synthesis . The compound’s effects are mediated through its ability to form stable complexes with metal ions, facilitating various catalytic reactions .
Comparison with Similar Compounds
6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid can be compared with other triazolopyridine derivatives, such as:
- 6-(2-Hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile .
- 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-]pyridines .
These compounds share similar structural features but differ in their specific substituents and functional groups, which can significantly impact their chemical reactivity and biological activities.
Properties
Molecular Formula |
C11H13N3O4 |
---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
6-(2-hydroxy-2-methylpropoxy)triazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13N3O4/c1-11(2,17)6-18-7-3-4-8-9(10(15)16)12-13-14(8)5-7/h3-5,17H,6H2,1-2H3,(H,15,16) |
InChI Key |
SCBVASDGASCJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CN2C(=C(N=N2)C(=O)O)C=C1)O |
Origin of Product |
United States |
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